molecular formula C6H9N3O2 B13994122 6-amino-3-ethyl-1H-pyrimidine-2,4-dione

6-amino-3-ethyl-1H-pyrimidine-2,4-dione

Cat. No.: B13994122
M. Wt: 155.15 g/mol
InChI Key: XCDKMLYGJSCXIB-UHFFFAOYSA-N
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Description

6-amino-3-ethyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-ethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at position 6 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-amino-3-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-methyl-1H-pyrimidine-2,4-dione: A similar pyrimidine derivative with a methyl group at position 1.

    6-amino-3-methyluracil: Another pyrimidine compound with a methyl group at position 3.

Uniqueness

6-amino-3-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2,7H2,1H3,(H,8,11)

InChI Key

XCDKMLYGJSCXIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N

Origin of Product

United States

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